
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Descripción general
Descripción
“(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid” is a boronic acid derivative. It is also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid or N-(tert-butoxycarbonyl)indole-2-boronic acid . The empirical formula of this compound is C13H16BNO4 .
Synthesis Analysis
Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They can be synthesized using diboronyl esters of dialkoxyboranes as diboronic acid reagents and a catalyst, for instance, iridium or rhodium . Another method involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as the starting materials in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl group .
Chemical Reactions Analysis
Boronic acids, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions . They can also undergo transesterification reactions .
Aplicaciones Científicas De Investigación
Synthesis Applications
Indoles and Oxindoles Synthesis : This compound is involved in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles. The process includes treating dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, yielding intermediates that are converted into N-(tert-butoxycarbonyl)indoles and oxindoles, respectively (Clark et al., 1991).
Synthesis of Nonsymmetrical 5-Aryl-2-indolopyrrole Derivatives : The compound is used in a controlled mono Suzuki-Miyaura cross-coupling process with N-Boc-2,5-dibromopyrrole, leading to the formation of nonsymmetrical 2,5-disubstituted pyrroles (Beaumard et al., 2010).
Palladium-Catalyzed tert-Butyloxycarbonylation : It is used in the palladium-catalyzed tert-butyloxycarbonylation of (hetero)aryl boronic acid derivatives. This method yields tert-butyl esters with high efficiency across a variety of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).
N-tert-Butoxycarbonylation of Amines : This compound is utilized in the N-tert-butoxycarbonylation of amines, facilitated by a heteropoly acid catalyst, which provides a highly efficient and environmentally benign method for producing N-Boc derivatives (Heydari et al., 2007).
Polymer Chemistry Applications
- Thermal Decomposition in Polymer Chemistry : The tert-butoxycarbonyl (BOC) moiety, related to this compound, plays a significant role in organic synthesis and polymer materials chemistry. It is used as a protective group for functional groups in polymers (Jing et al., 2019).
Miscellaneous Applications
Rh(III)-Catalyzed Selective Coupling : The compound participates in Rh(III)-catalyzed selective coupling processes, enabling the formation of diverse products with selective C-C and C-C/C-N bond formations (Zheng et al., 2014).
Deprotection of N-tert-Butoxycarbonyl : It's involved in procedures for the removal of the tert-butoxycarbonyl (BOC) group, offering a mild and efficient method for the deprotection of a variety of amines, including amino acid derivatives (Evans et al., 1997).
Diastereoselective Synthesis in Organic Chemistry : The compound contributes to the diastereoselective synthesis of organic compounds like N,N′-di(tert-butoxycarbonyl)-trans-cyclohex-4-ene-1,2-diamine, highlighting its significance in the synthesis of optically pure compounds (Balestri et al., 2014).
Copper-Catalyzed Cycloaddition : The compound is utilized in copper-catalyzed cycloaddition to produce (triazolylethyl)indoles, serving as indole-3-propionic acid mimics due to the electronic features of the triazole ring (Petrini et al., 2009).
Mecanismo De Acción
Target of Action
Boronic acids, including indole boronic acids, are often used in suzuki-miyaura cross-coupling reactions , which suggests that their targets could be various organic compounds with which they can form carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an organic compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific targets it interacts with.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific targets the compound interacts with.
Action Environment
The efficacy and stability of (1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid, like many other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, the compound is typically stored at −20°C to maintain its stability .
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”. It’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . More specific safety and hazard information may be available on the material safety data sheet (MSDS) for this compound.
Direcciones Futuras
Boronic acids, including “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”, have been gaining interest in various fields, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it’s expected that the studies with boronic acids in medicinal chemistry and other fields will be extended, in order to obtain new promising drugs and materials in the future .
Propiedades
IUPAC Name |
[4-chloro-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-11(15(19)20)7-8-9(16)5-6-10(21-4)12(8)17/h5-7,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFYSKWECRZQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2N1C(=O)OC(C)(C)C)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



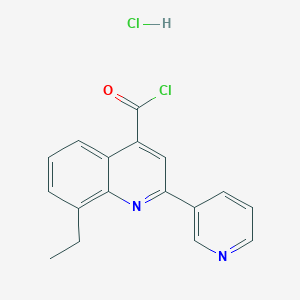

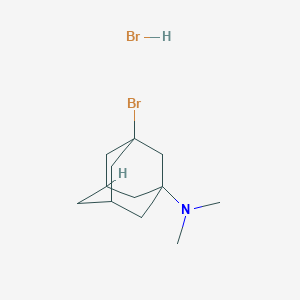
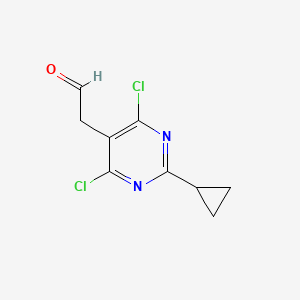
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
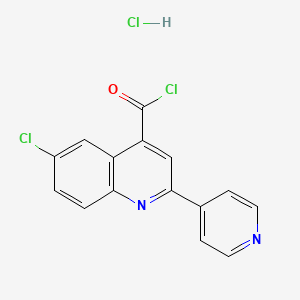
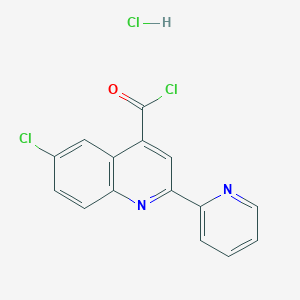
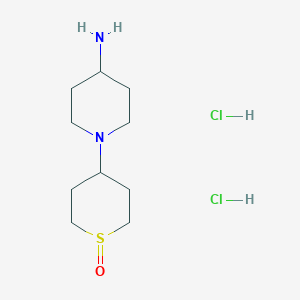
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)



![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)